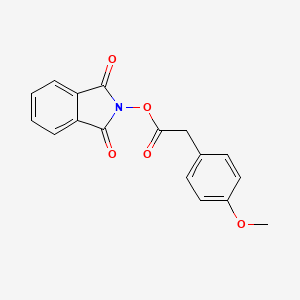![molecular formula C18H18N2O4 B13581739 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol CAS No. 716373-21-6](/img/structure/B13581739.png)
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol typically involves multiple steps, starting with the preparation of the indolizin-3-yl intermediate. The key steps include:
Formation of the Indolizin-3-yl Intermediate: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Nitration: The indolizin-3-yl intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrate salt.
Coupling with 2-Methoxy-4-phenol: The nitrated intermediate is coupled with 2-methoxy-4-phenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy and phenol groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic conditions.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or aminated products.
Applications De Recherche Scientifique
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit microbial growth by targeting bacterial cell walls or viral replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another synthetic alkaloid with anti-inflammatory properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different biological activities.
Uniqueness
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol is unique due to its specific indolizin-3-yl and nitroethyl groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
716373-21-6 |
|---|---|
Formule moléculaire |
C18H18N2O4 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol |
InChI |
InChI=1S/C18H18N2O4/c1-12-9-14-5-3-4-8-19(14)18(12)15(11-20(22)23)13-6-7-16(21)17(10-13)24-2/h3-10,15,21H,11H2,1-2H3 |
Clé InChI |
MUJDJMKWNQMKPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC=CC2=C1)C(C[N+](=O)[O-])C3=CC(=C(C=C3)O)OC |
Solubilité |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


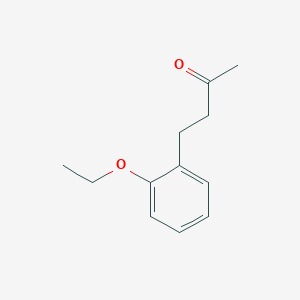
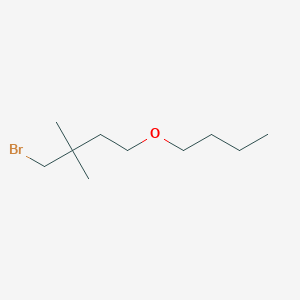
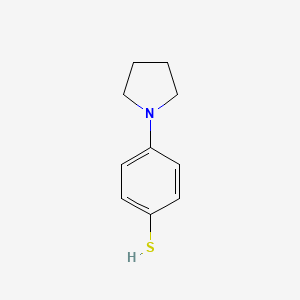
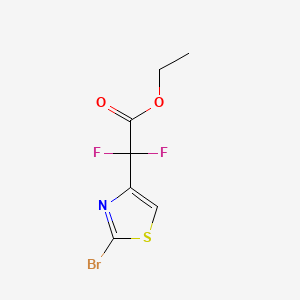
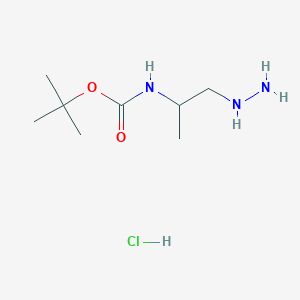
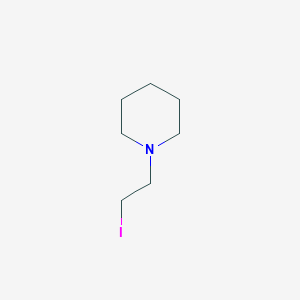
![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
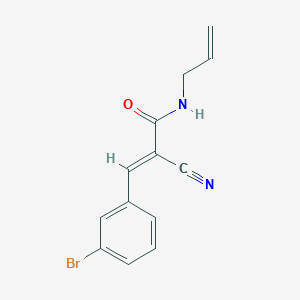
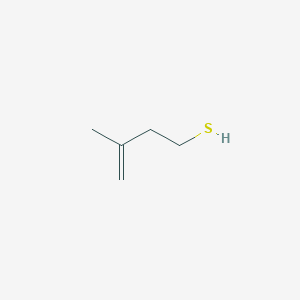


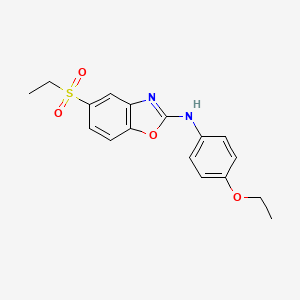
![N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13581715.png)
